

Chemical properties of Ethyl 3-hydroxycyclobutanecarboxylate

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Compound of Interest

Compound Name: Ethyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B176631

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An In-Depth Technical Guide to the Chemical Properties of **Ethyl 3-hydroxycyclobutanecarboxylate**

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space is paramount. Drug development professionals are constantly seeking scaffolds that offer a unique balance of rigidity, three-dimensionality, and synthetic accessibility. **Ethyl 3-hydroxycyclobutanecarboxylate** emerges as a key building block in this context. While the cyclobutane ring is relatively rare in nature, its incorporation into drug candidates is increasingly recognized as a strategy to impart favorable pharmacological properties.^[1] This guide provides an in-depth analysis of the chemical properties of **Ethyl 3-hydroxycyclobutanecarboxylate**, offering field-proven insights into its synthesis, reactivity, characterization, and strategic application for researchers, scientists, and drug development professionals. This molecule is not merely a reagent; it is a gateway to creating conformationally restricted, metabolically stable, and structurally unique bioactive compounds.^[1]

Core Physicochemical and Structural Properties

Ethyl 3-hydroxycyclobutanecarboxylate (CAS No: 17205-02-6) is a bifunctional molecule featuring a strained cyclobutane ring, a secondary alcohol, and an ethyl ester.^[2] This

combination of features dictates its physical properties and its utility in organic synthesis.

Molecular Identity and Physical Data

The fundamental properties of the molecule are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	PubChem[3]
Molecular Weight	144.17 g/mol	PubChem[3]
IUPAC Name	ethyl 3-hydroxycyclobutane-1-carboxylate	PubChem[3]
CAS Number	17205-02-6	BOC Sciences[2]
Boiling Point	209.4 °C at 760 mmHg	MySkinRecipes[4], BOC Sciences[2]
Density	1.18 g/cm ³	MySkinRecipes[4], BOC Sciences[2]
SMILES	CCOC(=O)C1CC(C1)O	PubChem[3]

Structural and Stereochemical Considerations

The puckered nature of the cyclobutane ring results in the existence of cis and trans diastereomers, depending on the relative orientation of the hydroxyl and ester functional groups. This stereochemistry is a critical attribute, as the spatial arrangement of pharmacophore groups profoundly influences biological activity. The ability to selectively synthesize and isolate these isomers is a key advantage for medicinal chemistry applications, allowing for fine-tuning of a molecule's fit within a target's binding pocket.

Caption: Key functional and structural elements of **Ethyl 3-hydroxycyclobutanecarboxylate**.

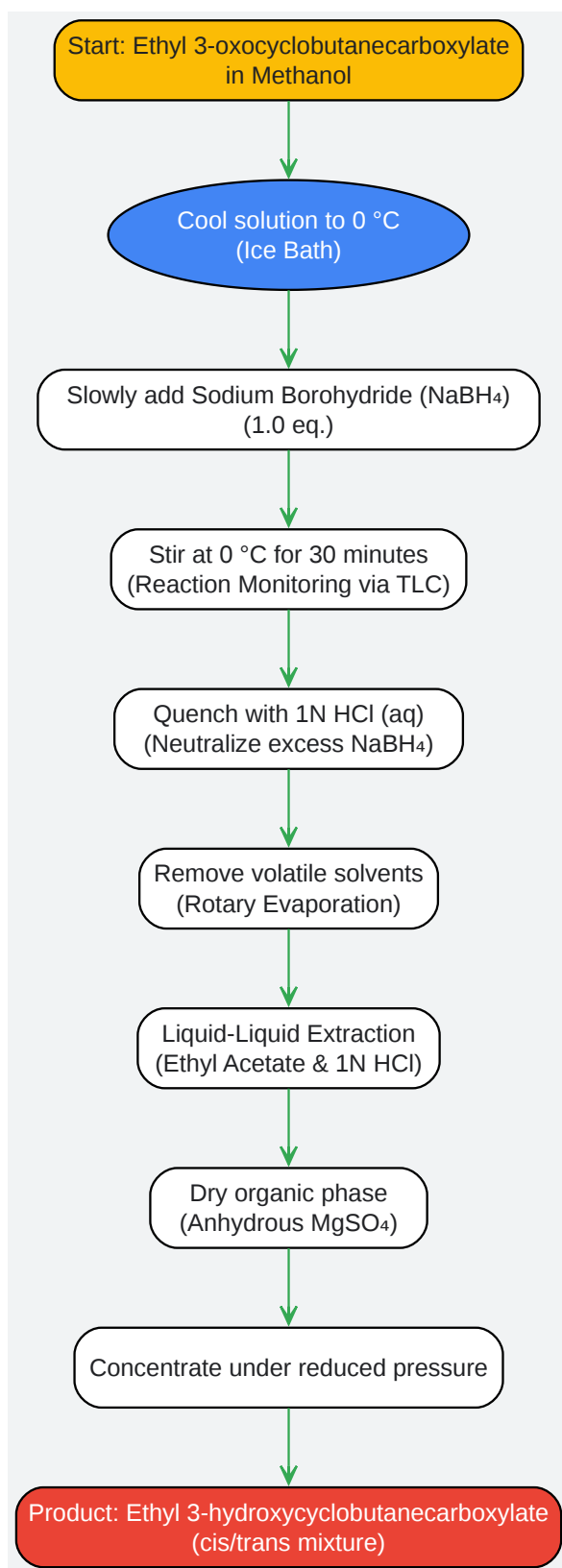
Synthesis and Reactivity Profile

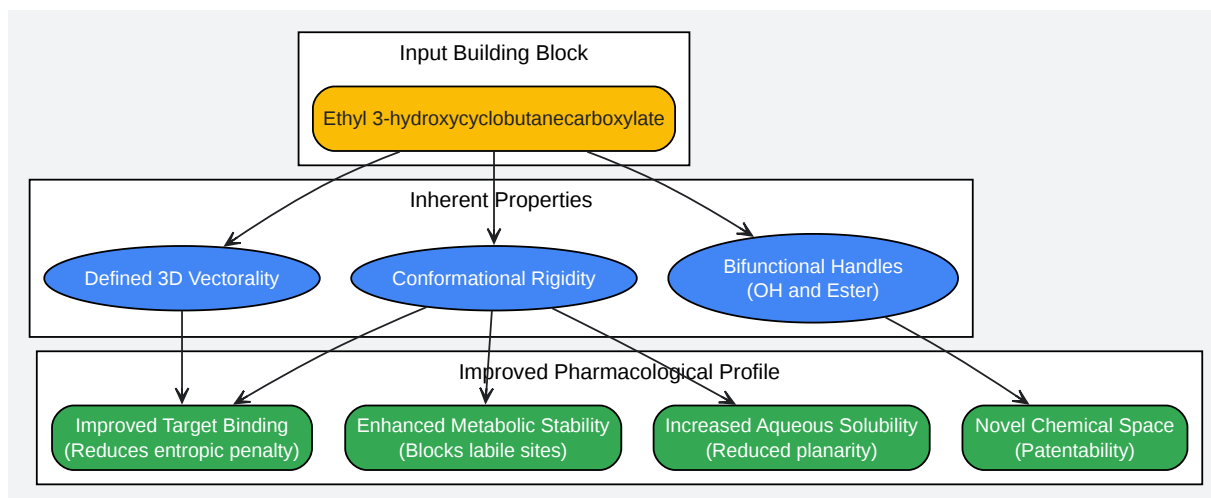
The synthetic accessibility of **Ethyl 3-hydroxycyclobutanecarboxylate** is a primary driver of its widespread use. It is most commonly prepared via the reduction of its ketone precursor, Ethyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a standard, reliable method for the synthesis of **Ethyl 3-hydroxycyclobutanecarboxylate**. The choice of sodium borohydride (NaBH_4) as the reducing agent is strategic; it is a mild and chemoselective reagent that readily reduces the ketone without affecting the less reactive ethyl ester functionality under these conditions.

Workflow: Synthesis of **Ethyl 3-hydroxycyclobutanecarboxylate**





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Sources

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